4-Chloro-5-hydrazinylpyridazin-3-ol

Catalog No.
S1893223
CAS No.
6959-56-4
M.F
C4H5ClN4O
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-hydrazinylpyridazin-3-ol

CAS Number

6959-56-4

Product Name

4-Chloro-5-hydrazinylpyridazin-3-ol

IUPAC Name

5-chloro-4-hydrazinyl-1H-pyridazin-6-one

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10)

InChI Key

OIGROUYSAFLMAO-UHFFFAOYSA-N

SMILES

C1=NNC(=O)C(=C1NN)Cl

Canonical SMILES

C1=NNC(=O)C(=C1NN)Cl

The exact mass of the compound 4-Chloro-5-hydrazinylpyridazin-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-5-hydrazinylpyridazin-3-ol (CAS 6959-56-4), which frequently exists as its tautomer 4-chloro-5-hydrazinopyridazin-3(2H)-one, is a highly functionalized heterocyclic building block essential for the synthesis of fused pyridazine scaffolds. Featuring a hydrazine moiety at position 5, a chlorine atom at position 4, and a hydroxyl/oxo group at position 3, this compound provides a pre-configured array of orthogonal reactive sites. It is primarily procured by medicinal chemists and process engineers to bypass the hazardous handling of hydrazine hydrate and to serve as an immediate, regiochemically pure precursor for complex bioactive molecules, including DNA ligase inhibitors and targeted antiviral agents [1].

Attempting to substitute 4-chloro-5-hydrazinylpyridazin-3-ol with its upstream precursor, 4,5-dichloropyridazin-3(2H)-one, forces laboratories to perform in-house nucleophilic substitution using highly toxic and carcinogenic hydrazine monohydrate [1]. This reaction typically caps at approximately 78% yield and risks the formation of regioisomeric byproducts (e.g., 5-chloro-4-hydrazino isomers), which complicate purification and reduce overall synthetic efficiency. Furthermore, substituting with structural analogs like 3-chloro-6-hydrazinopyridazine alters the cyclization trajectory entirely, preventing the formation of the specific 3-oxo-fused triazolopyridazine or pyrazolopyridazine cores required for targeted drug discovery [2].

Elimination of Hydrazine Handling and Yield Loss

Procuring 4-chloro-5-hydrazinylpyridazin-3-ol directly eliminates the need for in-house synthesis from 4,5-dichloropyridazin-3(2H)-one. Literature demonstrates that the standard nucleophilic substitution using hydrazine monohydrate in methanol under reflux achieves a maximum yield of approximately 78%, accompanied by product precipitation that complicates stirring and requires manual vacuum filtration [1]. Direct procurement recovers this 22% yield loss and completely removes highly toxic hydrazine hydrate from the workflow.

Evidence DimensionSynthesis Yield & Reagent Hazard
Target Compound Data100% availability, 0 handling of hydrazine
Comparator Or Baseline4,5-Dichloropyridazin-3(2H)-one (78% yield, requires hydrazine monohydrate)
Quantified Difference22% yield recovery and elimination of hydrazine toxicity
ConditionsMethanol reflux for 1.5 hours

Direct procurement optimizes process safety and time-to-target by bypassing a hazardous, yield-limiting step in heterocyclic synthesis.

Regioselective Fidelity for Fused Pyridazine Synthesis

The dual functionality of the 4-chloro and 5-hydrazine groups is strictly required for synthesizing specific uncompetitive DNA Ligase I inhibitors (such as L82 derivatives) and Hepatitis C antiviral candidates [1]. Using the pre-formed 4-chloro-5-hydrazinyl regioisomer ensures that subsequent condensations (e.g., with 3-hydroxybenzaldehyde) proceed with high regiochemical fidelity. Starting from the dichloro analog introduces the risk of 4-hydrazino/5-chloro impurities that require extensive chromatographic resolution [2].

Evidence DimensionRegiochemical Purity
Target Compound DataPre-isolated 4-chloro-5-hydrazinyl regioisomer
Comparator Or BaselineIn-situ hydrazine substitution of 4,5-dichloropyridazin-3(2H)-one
Quantified DifferenceAvoidance of regioisomeric mixtures requiring purification
ConditionsCondensation with aromatic aldehydes for inhibitor synthesis

Guaranteed regiochemistry prevents downstream synthesis failures and costly purification bottlenecks when building complex bioactive libraries.

Orthogonal Reactivity vs. Monofunctional Analogs

Compared to simpler analogs like 3-chloro-6-hydrazinopyridazine, 4-chloro-5-hydrazinylpyridazin-3-ol offers three distinct, orthogonally reactive sites (3-OH/oxo, 4-Cl, 5-hydrazine). This allows for sequential modifications, such as initial hydrazone formation followed by cyclization or cross-coupling at the 4-chloro position [1]. 3-chloro-6-hydrazinopyridazine lacks the adjacent functional density, limiting its utility to simpler linear or less sterically constrained fused systems [2].

Evidence DimensionReactive Site Density
Target Compound Data3 orthogonal sites (OH/oxo, Cl, hydrazine)
Comparator Or Baseline3-chloro-6-hydrazinopyridazine (2 sites: Cl, hydrazine)
Quantified DifferenceAddition of the 3-oxo directing/reactive group
ConditionsMulti-step heterocyclic scaffold construction

The higher functional density allows medicinal chemists to access more complex, heavily substituted chemical spaces from a single starting material.

Synthesis of Uncompetitive DNA Ligase I Inhibitors

The compound is the direct precursor for L82-class inhibitors, undergoing condensation with substituted benzaldehydes to form highly active hydrazone derivatives used in DNA repair and oncology research [1].

Development of Antiviral Therapeutics

Used as a core building block in the synthesis of complex heterocyclic antiviral compounds, specifically targeting Hepatitis C virus (HCV) infections, where the 3-oxo-pyridazine core is essential for target binding [2].

Library Generation of Fused Pyridazines

Ideal for combinatorial chemistry workflows aiming to produce triazolopyridazine or pyrazolopyridazine libraries, where the pre-installed hydrazine and adjacent chlorine atom enable rapid, regioselective cyclization [2].

XLogP3

-0.4

Other CAS

6959-56-4

Wikipedia

4-Chloro-5-hydrazino-3-pyridazinol

Dates

Last modified: 08-16-2023

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